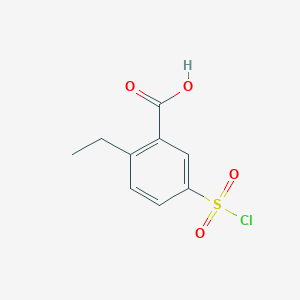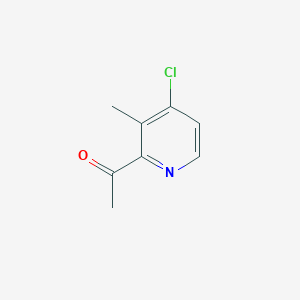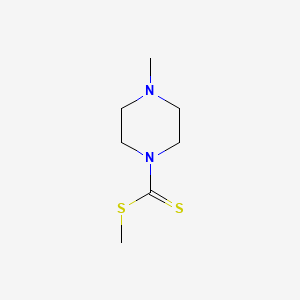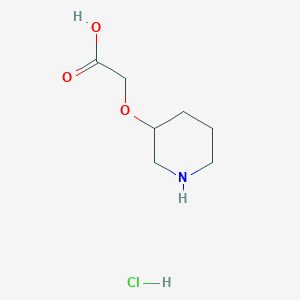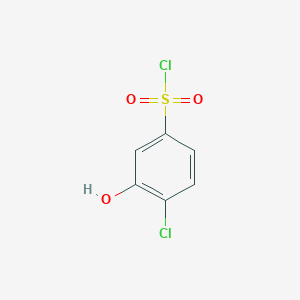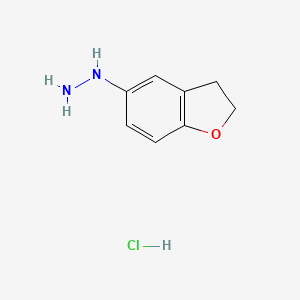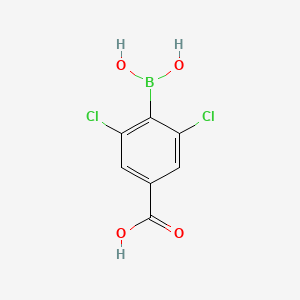
4-Carboxy-2,6-dichlorophenylboronic acid
Descripción general
Descripción
4-Carboxy-2,6-dichlorophenylboronic acid is a chemical compound with the molecular formula C7H5BCl2O4 . It is used in laboratory chemicals and synthesis of substances .
Molecular Structure Analysis
The molecular structure of 4-Carboxy-2,6-dichlorophenylboronic acid consists of a benzene ring which bears at least one carboxyl group . The molecular weight is 234.82 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving 4-Carboxy-2,6-dichlorophenylboronic acid are not detailed in the available resources, boronic acids are known to be involved in various types of coupling reactions, such as Suzuki coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Carboxy-2,6-dichlorophenylboronic acid are not explicitly detailed in the available resources .Aplicaciones Científicas De Investigación
1. Fluorescence Sensing
4-Carboxy-2,6-dichlorophenylboronic acid has been used as a precursor for the preparation of fluorescent carbon quantum dots. These dots have demonstrated high selectivity and sensitivity for benzo[a]pyrene (BaP) in water, making them effective sensors for BaP detection. This application is notable for its simplicity, rapidness, low cost, and high sensitivity and stability, particularly in real water sample analysis (Sun et al., 2021).
2. Vibrational Spectroscopy Studies
The compound has been the subject of vibrational spectroscopy studies, including both theoretical and experimental analyses using FT-IR and Raman spectroscopy. These studies have focused on the molecular structure and spectroscopic parameters of 4-Carboxy-2,6-dichlorophenylboronic acid, contributing to the understanding of its intermolecular hydrogen bonding and potential energy distribution (Dikmen & Alver, 2021).
3. Structural and Spectroscopic Properties
Research has been conducted on the solvent-dependent structural properties of 4-Carboxy-2,6-dichlorophenylboronic acid using X-ray diffraction and nuclear magnetic resonance spectroscopy. This study revealed how the structural properties of the compound vary depending on the solvent used, offering insights into its chemical behavior in different environments (Dikmen, Alver, & Parlak, 2018).
4. Solid-State Structures
The solid-state structures of 4-Carboxy-2,6-dichlorophenylboronic acid and its hydrates have been reported. This study focused on the crystallization of the compound from different solvents and the resulting molecular arrangements in the crystal lattices, contributing to the understanding of its crystallography (SeethaLekshmi & Pedireddi, 2007).
5. Corrosion Inhibition
Research has identified carboxyphenylboronic acid (CPBA), a related compound, as an efficient corrosion inhibitor for steel in environments containing carbon dioxide. This study highlighted its ability to retard corrosion reactions and protect metal surfaces, providing insights into its potential applications in corrosion prevention (Nam et al., 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-borono-3,5-dichlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BCl2O4/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,13-14H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWMXCHCDYCQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)C(=O)O)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BCl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carboxy-2,6-dichlorophenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Oxa-2-azaspiro[4.5]decane](/img/structure/B1426121.png)


![3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1426128.png)
![4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene](/img/structure/B1426129.png)


